molecular formula C7H4F4O B1404477 1-(Difluoromethoxy)-3,5-difluorobenzene CAS No. 1400899-01-5

1-(Difluoromethoxy)-3,5-difluorobenzene

Cat. No. B1404477
M. Wt: 180.1 g/mol
InChI Key: FGNRLOLIIQGLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Difluoromethoxy)-3,5-difluorobenzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-(Difluoromethoxy)nitrobenzene” can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol . In another study, difluoromethoxylated nitrogen-containing heterocycles were synthesized from the corresponding α-(difluoromethoxy)ketones .

Scientific Research Applications

Environmental Impact and Remediation

1-(Difluoromethoxy)-3,5-difluorobenzene, like other polyfluoroalkyl chemicals, is associated with environmental persistence. Studies have focused on understanding and mitigating its impact:

  • Formation and Impact of Persistent Organic Pollutants

    Persistent organic pollutants like PCDD/Fs form in thermal and combustion operations, posing significant environmental and health risks due to their toxicity and bioaccumulation tendencies. Mechanisms governing their formation, chlorination, dechlorination, and destruction are crucial for managing their environmental impact (Altarawneh et al., 2009).

  • Microbial Degradation of Polyfluoroalkyl Chemicals

    The degradation of polyfluoroalkyl chemicals in the environment is a critical area of research. Understanding the microbial degradation pathways can provide insights into the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).

  • Treatment Technologies for PFOS and PFOA

    PFOS and PFOA, used in fire-fighting foams and other applications, have raised concerns due to their toxicity and environmental persistence. Reviewing and developing effective treatment technologies for removing these substances from water is crucial for environmental remediation (Espana et al., 2015).

Analytical and Chemical Properties

Research has also delved into the analytical aspects and chemical behaviors of such compounds:

  • Adsorption Behavior of Perfluorinated Compounds

    Understanding the adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents is essential. This knowledge can guide the removal of these compounds from aquatic environments and influence their distribution and fate (Du et al., 2014).

  • Analytical Methods for Antioxidant Activity

    While not directly related to 1-(Difluoromethoxy)-3,5-difluorobenzene, understanding the analytical methods used in determining antioxidant activity can provide insights into the chemical analysis and potential interactions of various compounds, including those with fluorinated moieties (Munteanu & Apetrei, 2021).

  • Fluoroalkylation Reactions in Aqueous Media

    The development of methods for fluoroalkylation in aqueous media is significant due to environmental concerns. Understanding the reactions and properties of fluorine-containing functionalities can aid in the synthesis and application of these compounds in a more environmentally friendly manner (Song et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, indicates that it is used as a laboratory chemical and advises against its use as food, drug, pesticide, or biocidal product .

properties

IUPAC Name

1-(difluoromethoxy)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRLOLIIQGLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-3,5-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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